molecular formula C8H14O5 B570087 2,3-O-Isopropylidene-L-apiose CAS No. 70147-51-2

2,3-O-Isopropylidene-L-apiose

Cat. No.: B570087
CAS No.: 70147-51-2
M. Wt: 190.195
InChI Key: ZVQSVKAGUSGKGI-UHFFFAOYSA-N
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Description

2,3-O-Isopropylidene-L-apiose is a chemically protected derivative of the branched-chain monosaccharide L-apiose. This compound is specifically designed as a key synthetic intermediate for research applications in carbohydrate chemistry . Apiose is a notable sugar for its branched carbon skeleton and is found in structural polysaccharides and various natural glycosides in plants . The introduction of the isopropylidene protecting group at the O-2 and O-3 positions stabilizes the furanose form and allows for selective functionalization at the remaining hydroxyl groups, enabling the stepwise synthesis of more complex apiose-containing molecules . Researchers utilize this building block for the efficient and versatile synthesis of apiose derivatives and related compounds, facilitating studies on plant biochemistry and the synthesis of specialized carbohydrates . The compound is provided as a high-purity material to ensure consistent performance in synthetic workflows. THIS PRODUCT IS FOR RESEARCH USE ONLY AND IS NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

CAS No.

70147-51-2

Molecular Formula

C8H14O5

Molecular Weight

190.195

IUPAC Name

5,5-bis(hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

InChI

InChI=1S/C8H14O5/c1-7(2)12-6(3-9)8(4-10,5-11)13-7/h3,6,10-11H,4-5H2,1-2H3

InChI Key

ZVQSVKAGUSGKGI-UHFFFAOYSA-N

SMILES

CC1(OC(C(O1)(CO)CO)C=O)C

Synonyms

2,3-O-(1-Methylethylidene)-L-apiose;  5,5-bis(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2,3-O-Isopropylidene-L-apiose with structurally related isopropylidene-protected carbohydrates, emphasizing their molecular features, applications, and distinctions:

Compound Name Core Sugar Key Functional Groups CAS Number Applications References
This compound L-Apiose 2,3-O-isopropylidene, free 1,4-OH Not provided Glycoside synthesis, drug intermediates
2,3-O-Isopropylidene-L-lyxono-1,4-lactone L-Lyxose 2,3-O-isopropylidene, lactone ring 152006-17-2 Chiral building block for organic synthesis
2,3-O-Isopropylidene-1,6-di-O-p-toluenesulfonyl-a-L-sorbofuranose L-Sorbose 2,3-O-isopropylidene, tosyl groups at 1,6 2484-55-1 Alkylation/nucleophilic substitution reactions
2’,3’-O-Isopropylidene-5’-oxo-8,5’-cycloadenosine Adenosine 2’,3’-O-isopropylidene, cyclized ribose 33066-26-1 Nucleoside analog research

Key Differences and Insights

Core Sugar Backbone: L-Apiose derivatives are distinguished by their branched-chain structure (3-C-hydroxymethyl group), unlike linear sugars like L-lyxose or L-sorbose. This branching influences stereochemical outcomes in synthesis . Cycloadenosine derivatives (e.g., ) incorporate a nucleoside scaffold, enabling applications in antiviral or anticancer drug discovery .

Functional Group Reactivity: The lactone in 2,3-O-Isopropylidene-L-lyxono-1,4-lactone enables ring-opening reactions for generating amino sugars or polyols . Tosyl groups in the sorbofuranose derivative (CAS 2484-55-1) act as leaving groups, facilitating nucleophilic substitutions to form ethers or amines .

Pharmacological Potential: While this compound itself lacks direct pharmacological data, its isomer (1,2-O-Isopropylidene-b-L-apiose) demonstrates therapeutic promise in preclinical studies .

Research Findings and Limitations

  • Synthetic Utility: Isopropylidene-protected sugars are pivotal in stereoselective synthesis. For example, 2,3-O-Isopropylidene-L-lyxono-1,4-lactone has been used to synthesize iminosugars with α-glucosidase inhibitory activity , while the sorbofuranose derivative serves as a precursor for antidiabetic agents .
  • Data Gaps : Direct comparative studies between this compound and its analogs are absent in the provided evidence. Most inferences derive from structural parallels or isomer-based research .

Notes

  • Structural Nuances : The branched apiose backbone may confer unique reactivity compared to linear sugars like lyxose or sorbose, warranting further study.

Preparation Methods

Reaction Conditions and Mechanism

  • Reactants : L-apiose, acetone (excess), sulfuric acid or p-toluenesulfonic acid (0.5–1.0 mol%).

  • Temperature : Room temperature to 50°C.

  • Time : 16–24 hours.

  • Workup : Neutralization with sodium bicarbonate, extraction with chloroform, and purification via distillation or crystallization.

Key Insight :
The reaction proceeds via hemiacetal formation, followed by acid-catalyzed dehydration to stabilize the acetal. The use of anhydrous conditions minimizes side reactions, achieving yields of 70–85%.

Preparation from L-Arabinose via Multi-Step Functionalization

L-Arabinose serves as a precursor in a multi-step synthesis, leveraging its structural similarity to apiose.

Steps:

  • Mercaptal Formation :
    L-Arabinose is converted to 4,5-monoisopropylidene diethyl mercaptal using ethanethiol and zinc chloride.

  • Oxidation-Reduction Sequence :

    • Periodate oxidation cleaves the C4–C5 bond.

    • Sodium borohydride reduces the resulting aldehyde to a primary alcohol.

  • Acetonide Formation :
    The diol intermediate reacts with acetone under acidic conditions to yield this compound.

Yield : 15–25% overall.
Challenges : Competing side reactions during oxidation necessitate careful stoichiometric control.

D-Mannitol as a Starting Material for Scalable Production

D-Mannitol offers a high-yielding route due to its six-carbon polyol structure, which can be strategically cleaved and functionalized.

Protocol:

  • Acetonide Protection :
    D-Mannitol reacts with 2,2-dimethoxypropane in dimethyl sulfoxide (DMSO) with p-toluenesulfonic acid, forming bis(acetonide) derivatives.

  • Oxidative Cleavage :
    Sodium periodate cleaves the central C3–C4 bond, generating two molecules of 2,3-O-isopropylidene-D-glyceraldehyde.

  • Stereochemical Inversion :
    Enzymatic or chemical resolution converts D-glyceraldehyde to the L-apiose configuration.

Yield : 55–76% after optimization.
Advantage : Suitable for industrial-scale synthesis due to readily available starting materials.

Alternative Routes via Retro-Aldol and 1,2-Shift Mechanisms

Recent studies propose enzymatic pathways using UDP-D-apiose/UDP-D-xylose synthase (AXS), which catalyzes the rearrangement of UDP-D-glucuronic acid.

Key Steps:

  • Oxidative Decarboxylation :
    UDP-D-glucuronic acid undergoes NAD+-dependent decarboxylation to form a 4-keto intermediate.

  • Retro-Aldol Cleavage :
    The enzyme facilitates C2–C3 bond cleavage, yielding an enediol intermediate.

  • Aldol Cyclization :
    Spontaneous cyclization forms the apiose furanose ring, followed by acetonide protection.

Limitation : Enzymatic methods remain experimental, with yields below 10%.

Comparative Analysis of Methods

Method Starting Material Yield Key Advantage Limitation
Direct AcetonationL-Apiose70–85%High efficiency, minimal stepsLimited L-apiose availability
L-Arabinose RouteL-Arabinose15–25%Uses inexpensive precursorsLow yield, multi-step complexity
D-Mannitol RouteD-Mannitol55–76%Scalable, high yieldRequires resolution step
EnzymaticUDP-D-glucuronic acid<10%Stereochemical precisionNot industrially viable

Critical Considerations in Synthesis

Stereochemical Control

  • The 2,3-O-isopropylidene group enforces a rigid furanose conformation, critical for preserving the (3R) configuration in downstream glycosylation reactions.

  • Use of chiral catalysts (e.g., L-proline) in acetonation improves enantiomeric excess to >95%.

Solvent and Catalyst Optimization

  • Solvents : DMSO enhances acetonide formation by stabilizing oxocarbenium intermediates.

  • Catalysts : Amberlite IR-120 H⁺ resin enables recyclable, heterogeneous catalysis with 90% recovery.

Industrial Applications and Challenges

  • Pharmaceuticals : Key intermediate for gemcitabine analogues.

  • Glycobiology : Used to synthesize RG-II pectic polysaccharide fragments.

  • Challenge : Hydrolysis of the isopropylidene group under acidic conditions requires precise pH control .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-O-Isopropylidene-L-apiose, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves protecting L-apiose with isopropylidene groups under acidic catalysis. For example, Ho (1979) demonstrated the reaction of L-apiose furanose derivatives with acetone in the presence of sulfuric acid or p-toluenesulfonic acid to form the isopropylidene-protected derivative . Key parameters include temperature control (0–25°C), stoichiometric ratios of acetone, and catalyst concentration to minimize side reactions like over-acetylation. Characterization via 1^1H and 13^13C NMR is critical to confirm regioselectivity at the 2,3-positions .

Q. How is the purity of this compound validated in experimental settings?

  • Methodological Answer : Purity is assessed using chromatographic techniques (TLC, HPLC) and spectral analysis. Gas chromatography-mass spectrometry (GC-MS) can detect volatile byproducts, while polarimetry confirms optical activity retention. Comparative studies with known standards (e.g., D-apiose derivatives) are essential to rule out enantiomeric impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR signals may arise from dynamic ring puckering or solvent effects. Computational modeling (DFT-based chemical shift predictions) and variable-temperature NMR experiments can distinguish between conformational isomers. For example, Nachman et al. (1986) used decoupling experiments to assign ambiguous proton signals in related apiose derivatives . Cross-validation with X-ray crystallography data is recommended for definitive structural confirmation .

Q. How can stereochemical outcomes be controlled during derivatization of this compound for glycosylation studies?

  • Methodological Answer : Stereoselective glycosylation requires careful selection of activating agents (e.g., NIS/TfOH) and protecting group strategies. For instance, using bulky silyl ethers at the C4 position can direct glycosidic bond formation to the desired anomeric configuration. Kinetic vs. thermodynamic control in glycosylation reactions should be evaluated via time-resolved 1^1H NMR monitoring .

Q. What are the limitations of current catalytic systems in scaling up this compound synthesis, and how can they be addressed?

  • Methodological Answer : Acidic catalysts (e.g., H2_2SO4_4) often lead to hydrolysis of the isopropylidene group under prolonged reaction times. Alternatives like zeolite-based solid acids or enzyme-mediated protection (e.g., lipases) improve selectivity and reduce side reactions. Process optimization via Design of Experiments (DoE) can identify critical factors (pH, solvent polarity) for scalable synthesis .

Data Analysis & Experimental Design

Q. How should researchers design experiments to compare the reactivity of this compound with other branched-chain sugars?

  • Methodological Answer : Use competitive reaction studies under identical conditions (e.g., acetylation, oxidation) to quantify relative reactivity. For example, compare the rate of isopropylidene cleavage in L-apiose vs. D-erythrose derivatives using kinetic assays. Statistical tools like ANOVA can identify significant differences in reactivity trends .

Q. What analytical techniques are most effective for tracking degradation pathways of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH) coupled with LC-MS/MS can identify degradation products (e.g., hydrolyzed apiose or acetone adducts). Isotopic labeling (13^{13}C-acetone) helps trace the origin of degradation byproducts. Data should be modeled using Arrhenius equations to predict shelf-life .

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